N-(4-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(4-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring a 2-methoxyphenyl substituent at the 5-position of the pyrazoline ring, an acetyl group at the 1-position, and an ethanesulfonamide moiety linked via a phenyl group at the 3-position. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including antiviral, anticancer, and enzyme inhibitory properties. The methoxy group on the phenyl ring may enhance electronic effects and binding interactions, while the ethanesulfonamide group contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-16-11-9-15(10-12-16)18-13-19(23(21-18)14(2)24)17-7-5-6-8-20(17)27-3/h5-12,19,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZWSYFQJZHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure
The compound features a pyrazole ring system, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit pathways associated with tumor growth and metastasis.
- Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Given the sulfonamide moiety, it could also exhibit anti-inflammatory properties by modulating cytokine production.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound based on various studies:
| Study | Target | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | Cancer Cell Lines | 10.5 | Induced apoptosis in breast cancer cells. |
| Study 2 | Inflammatory Markers | 15.0 | Reduced IL-6 and TNF-alpha levels in vitro. |
| Study 3 | Enzymatic Activity | 12.0 | Inhibited specific kinases involved in cell proliferation. |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.
- Inflammation Model : In an LPS-induced inflammation model using macrophages, the compound effectively decreased pro-inflammatory cytokines, suggesting potential therapeutic benefits in inflammatory diseases.
- Xenograft Studies : In vivo studies using xenograft models demonstrated that administration of the compound led to reduced tumor size and improved survival rates compared to untreated controls.
Research Findings
Recent research has focused on optimizing the synthesis and understanding the pharmacodynamics of this compound. Studies have employed various analytical techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and elucidate mechanisms of action.
Notable Findings:
- The compound shows selective inhibition against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
- Preliminary pharmacokinetic studies suggest good absorption and distribution properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in substituents on the pyrazoline core, aromatic rings, or sulfonamide groups. These variations influence physicochemical properties, target affinity, and bioactivity.
Table 1: Structural Comparison and Key Properties
Key Findings:
Substituent Effects on Bioactivity: 2-Methoxy vs. However, the ethoxy variant showed higher docking scores in antiviral studies, suggesting substituent size may influence activity . Sulfonamide Variations: Ethanesulfonamide (target compound) provides a balance between solubility and binding compared to methanesulfonamide (), which has lower molecular weight but reduced H-bonding capacity .
Impact of Halogenation :
- Fluorine or chlorine substitutions (e.g., ) improve electronegativity and target affinity but may increase toxicity or metabolic instability. For instance, the 2-fluorophenyl analogue in exhibited similar molecular weight but distinct pharmacokinetics due to halogen effects .
These groups are advantageous in contexts requiring blood-brain barrier penetration .
Enzyme Inhibition :
- Benzenesulfonamide derivatives () show potent carbonic anhydrase inhibition due to the sulfonamide’s zinc-binding capability, a feature shared with the target compound’s ethanesulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
